4-Iodo-2-propoxy-pyridine
Description
4-Iodo-2-propoxy-pyridine is a pyridine derivative featuring an iodine atom at the 4-position and a propoxy (-OCH₂CH₂CH₃) group at the 2-position of the pyridine ring. This compound is of interest in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) due to the reactivity of the iodine substituent. The propoxy group provides electron-donating effects, which modulate the electronic environment of the aromatic ring, influencing both reactivity and solubility .
Properties
Molecular Formula |
C8H10INO |
|---|---|
Molecular Weight |
263.08 g/mol |
IUPAC Name |
4-iodo-2-propoxypyridine |
InChI |
InChI=1S/C8H10INO/c1-2-5-11-8-6-7(9)3-4-10-8/h3-4,6H,2,5H2,1H3 |
InChI Key |
HEBNLYZZBJXABK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC=CC(=C1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 4-Iodo-2-propoxy-pyridine and analogous compounds:
Research Findings and Trends
Synthetic Efficiency :
Thermal Stability :
- Biological Activity: Pyridine derivatives with amino groups (e.g., 3-Iodo-2-methoxy-4-pyridinamine, melting point 68–69°C) show promise as antimicrobial agents, though this compound’s biological activity remains understudied .
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